N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide
Description
N-[2,2,2-Trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide is a purine derivative characterized by:
- A 6-piperidin-1-yl substituent on the purine ring.
- A 2,2,2-trichloroethyl group at the N9 position.
- A formamide moiety attached to the ethyl side chain.
Its synthesis likely involves nucleophilic substitution at the purine’s 6-position and subsequent coupling reactions, as observed in analogous compounds .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N6O/c14-13(15,16)12(20-8-23)22-7-19-9-10(17-6-18-11(9)22)21-4-2-1-3-5-21/h6-8,12H,1-5H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWOZZNMAYXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide typically involves multiple steps, starting with the preparation of the purinyl and piperidinyl intermediates. The trichloroethyl group is then introduced through a chlorination reaction. The final step involves the formation of the formamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the trichloroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidinyl and purinyl groups may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Purine Derivatives with Piperidine or Pyrrolidine Substituents
Compound 10b : 4,4′-Bis{[1-(2-(6-(piperidin-1-yl)-9H-purin-9-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}-1,1′-biphenyl
Compound 10f : 6-(Piperidin-1-yl)-9-[(2-(4-(((4′-(prop-2-yn-1-yloxy)-[1,1′-biphenyl]-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl]-9H-purine
Trichloroethyl-Containing Analogues
Trimorphamide (N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide) :
- Key Differences : Replaces the purine core with a morpholine ring .
- Applications : Used as a plant growth regulator (e.g., trinexapac-ethyl), highlighting the trichloroethyl group’s role in agrochemical activity .
- Stability : The morpholine oxygen enhances hydrophilicity, unlike the purine-based target compound’s lipophilicity.
- S5 and S6 (): S5: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide S6: N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide Key Differences: Feature thiourea and acrylamide/cinnamamide groups instead of purine. Activity: Bind GADD34:PP1 enzyme with energies of ~-12.3 kcal/mol but lack hydrogen bonding, relying on hydrophobic interactions .
Thiadiazole and Carboxamide Derivatives
- N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: Key Differences: 1,3,4-Thiadiazole core replaces purine. Synthesis: Cyclization of thiourea intermediates with iodine/triethylamine, differing from purine-based routes . Activity: Known for antimicrobial and antitumor properties, suggesting divergent biological targets compared to purine derivatives .
Structural and Functional Analysis
Physicochemical Properties
Key Research Findings
Role of Trichloroethyl Group : Enhances metabolic stability and hydrophobicity, critical for membrane penetration in drug design .
Piperidine vs. Morpholine : Piperidine’s basicity may improve target binding compared to morpholine’s neutral oxygen .
Purine vs. Thiadiazole Cores : Purine derivatives are more likely to interfere with nucleotide metabolism, while thiadiazoles target microbial enzymes .
Biological Activity
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C13H15Cl3N6O. The structure features a trichloroethyl group, a piperidinyl moiety, and a purinyl base. This unique combination of functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily mediated through its interactions with various biomolecules:
- Covalent Bonding : The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Cellular Pathway Interaction : The piperidinyl and purinyl groups may interact with specific cellular pathways, influencing signal transduction mechanisms.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro assays demonstrated that it affects cell cycle progression and induces apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induces apoptosis |
| MCF7 (Breast Cancer) | 12.8 | Inhibits proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties against certain viruses by interfering with viral replication processes.
Case Studies
A notable study investigated the compound's effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Additionally, flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptosis.
Another study focused on the compound's mechanism in inhibiting CDK2 (Cyclin-dependent kinase 2), crucial for cell cycle regulation. It was found to bind to the ATP-binding site of CDK2, leading to decreased kinase activity and subsequent cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
